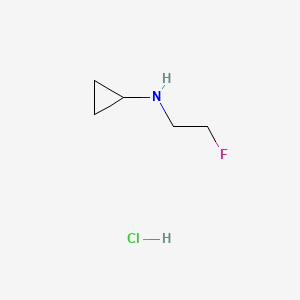![molecular formula C15H20O3S B13566415 Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is an organic compound characterized by a spirocyclic structure The spiro[2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate typically involves the reaction of spiro[2.5]octan-5-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Spiro[2.5]octan-5-ol+4-methylbenzenesulfonyl chloride→Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the spirocyclic moiety can be achieved using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of spiro[2.5]octan-5-yl derivatives with various functional groups.
Reduction: Formation of spiro[2.5]octan-5-ol.
Oxidation: Formation of spiro[2.5]octan-5-one or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the bioactivity of the resulting compounds.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane: A simpler spirocyclic compound without the sulfonate group.
Spiro[2.5]octan-5-ol: The alcohol derivative of Spiro[2.5]octane.
Spiro[2.5]octan-5-one: The ketone derivative of Spiro[2.5]octane.
Uniqueness
Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both the spirocyclic structure and the sulfonate group
Eigenschaften
Molekularformel |
C15H20O3S |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
spiro[2.5]octan-7-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O3S/c1-12-4-6-14(7-5-12)19(16,17)18-13-3-2-8-15(11-13)9-10-15/h4-7,13H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
ZOIVCGUXCRJJML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3(C2)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
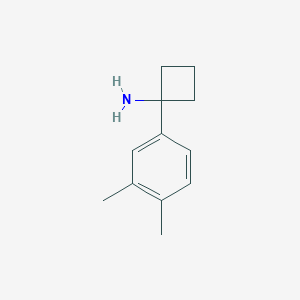

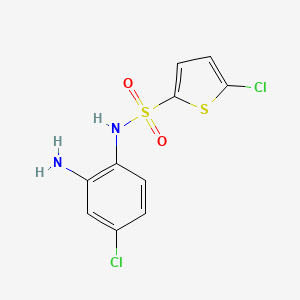
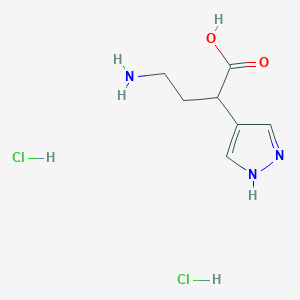
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
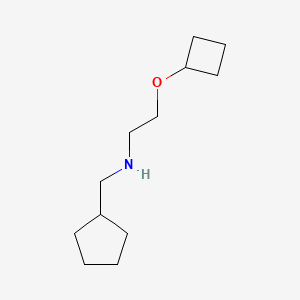
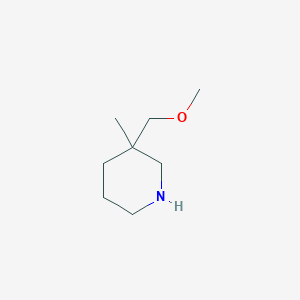
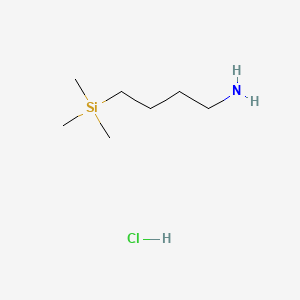


![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
